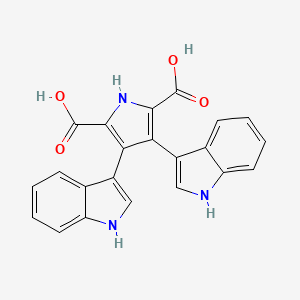

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

Übersicht

Beschreibung

Lycogalicsäure A ist ein marines Naturprodukt, das für seine bedeutenden biologischen Aktivitäten bekannt ist. Es ist ein Schlüsselzwischenprodukt bei der Biosynthese von Indolocarbazolen, die Verbindungen mit bemerkenswerten pharmakologischen Eigenschaften sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lycogalicsäure A kann durch eine Reihe chemischer Reaktionen aus Lycogarubin C synthetisiert werden. Die Synthese beginnt mit (But-3-ynyloxy)(tert-butyl)dimethylsilan als Ausgangsmaterial. Der Prozess umfasst acht Schritte, darunter Hetero-/Retro-Diels-Alder-Reaktion, Reduktion von 1,2-Diazin, Swern-Oxidation und Fischer-Indolsynthese . Der letzte Schritt beinhaltet die Behandlung von Lycogarubin C mit Kaliumhydroxid, um Lycogalicsäure A zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Lycogalicsäure A nicht gut dokumentiert sind, können die oben beschriebenen Synthesewege für die großtechnische Produktion angepasst werden. Die Schlüsselreaktionen, wie die Diels-Alder-Reaktion und die Swern-Oxidation, sind in der industriellen organischen Chemie etabliert und können mit entsprechenden Modifikationen der Reaktionsbedingungen und -ausrüstung hochskaliert werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

Lycogalicsäure A durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Reduktion von 1,2-Diazin ist ein wichtiger Schritt bei der Synthese von Lycogalicsäure A.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Swern-Oxidationsreagenzien.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Staurosporinon: Entsteht durch oxidative Decarboxylierung von Lycogalicsäure A.

Analoge: Verschiedene Phenylpyrrol-Analoge wurden auf der Basis von Lycogalicsäure A synthetisiert.

Wissenschaftliche Forschungsanwendungen

Lycogalicsäure A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Lycogalicsäure A entfaltet seine Wirkungen über mehrere Mechanismen:

Hemmung der DNA-Topoisomerase-I: Lycogalicsäure A und ihre Analoga hemmen die DNA-Topoisomerase-I, ein Enzym, das an der DNA-Replikation und -Transkription beteiligt ist.

Fungizide Aktivität: Phenylpyrrol-Analoge von Lycogalicsäure A zeigen eine starke fungizide Aktivität, indem sie über Wasserstoffbrückenbindungen mit 14α-Demethylase (RcCYP51) interagieren.

Analyse Chemischer Reaktionen

Types of Reactions

Lycogalic acid A undergoes various chemical reactions, including:

Reduction: The reduction of 1,2-diazine is a key step in the synthesis of lycogalic acid A.

Substitution: Lycogalic acid A can participate in substitution reactions, particularly in the formation of analogues with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and Swern oxidation reagents.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is with a molecular weight of approximately 385.4 g/mol. It features a pyrrole ring substituted with two indole groups at positions 3 and 4, which contributes to its unique chemical behavior and biological activity .

Medicinal Chemistry Applications

-

Anticancer Activity

- Chromopyrrolic acid has shown promise in anticancer research. Its structure allows it to interact with biological targets involved in cancer progression. Studies indicate that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

- Case Study : Research published in the International Journal of Molecular Sciences demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications on the pyrrole framework could enhance their efficacy .

-

Antimicrobial Properties

- The compound has been identified as a bacterial metabolite, suggesting its role in microbial interactions. It has been reported in species such as Chromobacterium violaceum and Streptomyces albus, indicating potential uses in developing new antibiotics .

- Case Study : A study highlighted the antibacterial activity of chromopyrrolic acid against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

-

Anti-inflammatory Effects

- The anti-inflammatory properties of pyrrole derivatives have been extensively studied. Compounds derived from chromopyrrolic acid are being explored for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

- Case Study : Research indicated that specific derivatives exhibited dual inhibition of COX and lipoxygenase (LOX), making them suitable candidates for treating inflammatory diseases .

Biological Research Applications

- Biochemical Pathways

- Chromopyrrolic acid's role as a metabolite suggests it may influence various biochemical pathways within microorganisms. Understanding these pathways can lead to insights into microbial metabolism and potential biotechnological applications.

- Data Table : Below is a summary of the biological activities associated with chromopyrrolic acid derivatives.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Inhibits COX and LOX enzymes |

Environmental Applications

- Bioremediation

- The presence of chromopyrrolic acid in certain fungi indicates its potential role in bioremediation processes. Its ability to degrade environmental pollutants could be harnessed for cleaning contaminated sites.

- Research Findings : Studies have shown that fungi producing this compound can effectively break down harmful substances, suggesting applications in environmental cleanup efforts .

Wirkmechanismus

Lycogalic acid A exerts its effects through several mechanisms:

Inhibition of DNA Topoisomerase-I: Lycogalic acid A and its analogues inhibit DNA topoisomerase-I, an enzyme involved in DNA replication and transcription.

Fungicidal Activity: Phenylpyrrole analogues of lycogalic acid A exhibit strong fungicidal activity by interacting with 14α-demethylase (RcCYP51) through hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Lycogalicsäure A ist unter ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner synthetischen Zugänglichkeit. Zu ähnlichen Verbindungen gehören:

Lycogarubin C: Ein Vorläufer von Lycogalicsäure A, der bei der Synthese von Indolocarbazolen verwendet wird.

Staurosporinon: Ein Oxidationsprodukt von Lycogalicsäure A mit signifikanter biologischer Aktivität.

Phenylpyrrol-Analoge: Diese Verbindungen wurden auf der Basis von Lycogalicsäure A entwickelt und zeigen eine starke fungizide Aktivität.

Biologische Aktivität

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl (CAS: 150044-68-1), also known as chromopyrrolic acid, is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by research findings and case studies.

- Molecular Formula : C22H15N3O4

- Molecular Weight : 385.372 g/mol

- Structure : The compound features a pyrrole ring fused with indole moieties, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit notable anti-inflammatory properties. In a study involving various derivatives of pyrrole-2,5-dicarboxylic acid, significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was observed in human peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS) or anti-CD3 antibodies. The most potent derivatives demonstrated up to 85% inhibition of PBMC proliferation at high concentrations (100 µg/mL) .

Antimicrobial Activity

The antimicrobial properties of 1H-Pyrrole-2,5-dicarboxylic acid have been explored against various bacterial strains. A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, indicating strong bactericidal activity .

Anticancer Potential

Emerging studies suggest that the compound may possess anticancer properties. Specific derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, certain pyrrole derivatives were tested against various cancer cell lines and demonstrated significant cytotoxic effects, leading to further investigation into their mechanisms of action .

Case Studies

- Inhibition of Quorum Sensing : A study identified 1H-Pyrrole-2,5-dicarboxylic acid as a quorum sensing inhibitor derived from an endophytic fungus associated with Areca catechu. This property suggests potential applications in combating bacterial infections by disrupting communication among pathogenic bacteria .

- Structural Studies : Structural analysis through X-ray diffraction revealed distinct stereoisomers of the compound that may influence its biological activity. The structural conformation plays a critical role in the interaction with biological targets .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDVNXHYGMEEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462496 | |

| Record name | lycogalic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150044-68-1 | |

| Record name | lycogalic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.